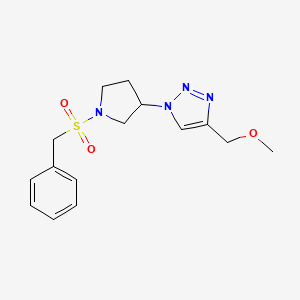
1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The benzylsulfonyl group enhances its pharmacological profile by improving solubility and bioavailability. The methoxymethyl substitution is also significant for modulating activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For example, a study demonstrated that similar triazole compounds showed potent inhibition against various cancer cell lines, including HCT116 and MDA-MB-231, with IC50 values ranging from 0.02 to 5.19 µM depending on the specific derivative tested .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Compound 2 | MDA-MB-231 | 2.70 | Inhibits NF-kB and induces ROS production |
| Target Compound | HCT116 | 5.19 | Induces ferroptosis and apoptosis |
The anticancer mechanisms attributed to triazole compounds often involve:
- Induction of Apoptosis : Compounds induce programmed cell death through mitochondrial pathways, increasing reactive oxygen species (ROS) levels that lead to mitochondrial membrane potential decline .
- Inhibition of Cell Migration : Triazole derivatives have been shown to decrease the expression of proteins associated with epithelial-mesenchymal transition (EMT), thereby inhibiting cancer cell migration .
- Targeting Key Signaling Pathways : Some derivatives act as inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in cell survival and proliferation .
Case Studies
In a notable study involving the synthesis of triazole-containing hybrids, researchers evaluated their effects on various cancer cell lines. The findings revealed that these compounds not only exhibited cytotoxicity but also selective toxicity towards cancer cells over normal cells . Another study highlighted the efficacy of a specific triazole derivative in inducing apoptosis in multidrug-resistant cancer cells through modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The structure of the triazole ring and its substituents significantly influence biological activity. Modifications at various positions on the triazole or the attached benzylsulfonyl group can enhance potency or selectivity towards specific cancer types. For instance, variations in the methoxymethyl group have been linked to improved solubility and cellular uptake .
Properties
IUPAC Name |
1-(1-benzylsulfonylpyrrolidin-3-yl)-4-(methoxymethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-22-11-14-9-19(17-16-14)15-7-8-18(10-15)23(20,21)12-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFJQXFOMDELOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














